3-Bromo-5-isobutoxybenzaldehyde
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Overview
Description
3-Bromo-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and an isobutoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isobutoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-isobutoxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form the corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-5-isobutoxybenzoic acid.
Reduction: 3-Bromo-5-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-isobutoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isobutoxybenzaldehyde depends on the specific reactions it undergoes. In general, the compound can act as an electrophile due to the presence of the bromine atom and the aldehyde group. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Bromo-5-iodobenzaldehyde: Similar structure but with an iodine atom instead of an isobutoxy group.
3-Bromo-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of an isobutoxy group.
Uniqueness
3-Bromo-5-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which can influence its reactivity and the types of reactions it undergoes. The isobutoxy group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-bromo-5-(2-methylpropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBWDKMWOKMNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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